3-Methyl-2-[2-(piperidin-1-yl)ethoxy]-4-propoxybenzaldehyde
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Overview
Description
3-Methyl-2-[2-(piperidin-1-yl)ethoxy]-4-propoxybenzaldehyde is a complex organic compound that features a benzaldehyde core substituted with a piperidine ring, an ethoxy group, and a propoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-2-[2-(piperidin-1-yl)ethoxy]-4-propoxybenzaldehyde typically involves multi-step organic reactions. One common route includes the alkylation of a benzaldehyde derivative with a piperidine-containing reagent under basic conditions. The reaction conditions often involve the use of solvents like dichloromethane or ethanol and catalysts such as potassium carbonate or sodium hydride to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction parameters, such as temperature, pressure, and reagent concentrations, which are crucial for scaling up the synthesis from laboratory to industrial scale.
Chemical Reactions Analysis
Types of Reactions
3-Methyl-2-[2-(piperidin-1-yl)ethoxy]-4-propoxybenzaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The ethoxy and propoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products
Oxidation: 3-Methyl-2-[2-(piperidin-1-yl)ethoxy]-4-propoxybenzoic acid.
Reduction: 3-Methyl-2-[2-(piperidin-1-yl)ethoxy]-4-propoxybenzyl alcohol.
Substitution: Various substituted benzaldehyde derivatives depending on the nucleophile used.
Scientific Research Applications
3-Methyl-2-[2-(piperidin-1-yl)ethoxy]-4-propoxybenzaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 3-Methyl-2-[2-(piperidin-1-yl)ethoxy]-4-propoxybenzaldehyde involves its interaction with specific molecular targets, such as enzymes or receptors. The piperidine ring can interact with biological macromolecules, potentially inhibiting or activating specific pathways. The exact molecular targets and pathways depend on the specific application and are often elucidated through detailed biochemical studies.
Comparison with Similar Compounds
Similar Compounds
- **2-Ethoxy-4-{2-[(1R)-3-methyl-1-[2-(piperidin-1-yl)phenyl]butyl}amino}-2-oxoethyl}benzoic acid .
- **3-Methoxy-4-[2-(piperidin-1-yl)ethoxy]benzaldehyde .
Uniqueness
3-Methyl-2-[2-(piperidin-1-yl)ethoxy]-4-propoxybenzaldehyde is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The combination of the piperidine ring with the ethoxy and propoxy groups allows for unique interactions with biological targets, making it a valuable compound for research and potential therapeutic applications.
Properties
CAS No. |
820238-87-7 |
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Molecular Formula |
C18H27NO3 |
Molecular Weight |
305.4 g/mol |
IUPAC Name |
3-methyl-2-(2-piperidin-1-ylethoxy)-4-propoxybenzaldehyde |
InChI |
InChI=1S/C18H27NO3/c1-3-12-21-17-8-7-16(14-20)18(15(17)2)22-13-11-19-9-5-4-6-10-19/h7-8,14H,3-6,9-13H2,1-2H3 |
InChI Key |
TYEPJJWHHOKFOV-UHFFFAOYSA-N |
Canonical SMILES |
CCCOC1=C(C(=C(C=C1)C=O)OCCN2CCCCC2)C |
Origin of Product |
United States |
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